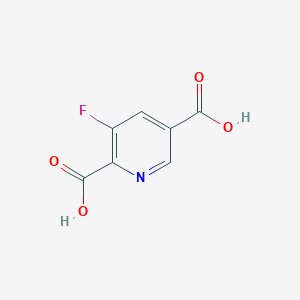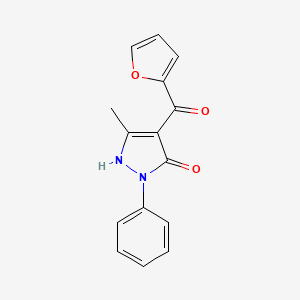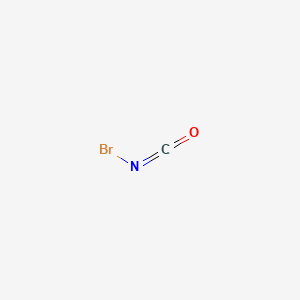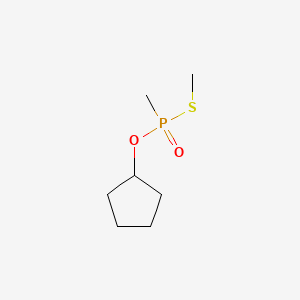![molecular formula C17H10FN B14167618 4-[2-(2-Fluorophenyl)ethynyl]quinoline CAS No. 750559-80-9](/img/structure/B14167618.png)
4-[2-(2-Fluorophenyl)ethynyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-Fluorophenyl)ethynyl]quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it a valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(2-Fluorophenyl)ethynyl]quinoline typically involves the use of transition metal-catalyzed coupling reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-[2-(2-Fluorophenyl)ethynyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
4-[2-(2-Fluorophenyl)ethynyl]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria, cancer, and neurological disorders.
Mechanism of Action
The mechanism of action of 4-[2-(2-Fluorophenyl)ethynyl]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in gene expression. The presence of the fluorophenyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
2-(4-Fluorophenyl)quinoline: This compound shares a similar structure but lacks the ethynyl group.
4-(2-Fluorophenyl)quinoline: Similar to the target compound but with a different substitution pattern.
8-Hydroxyquinoline: Known for its metal-chelating properties and used in various applications.
Uniqueness: 4-[2-(2-Fluorophenyl)ethynyl]quinoline is unique due to the presence of both the fluorophenyl and ethynyl groups, which enhance its chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
750559-80-9 |
|---|---|
Molecular Formula |
C17H10FN |
Molecular Weight |
247.27 g/mol |
IUPAC Name |
4-[2-(2-fluorophenyl)ethynyl]quinoline |
InChI |
InChI=1S/C17H10FN/c18-16-7-3-1-5-14(16)10-9-13-11-12-19-17-8-4-2-6-15(13)17/h1-8,11-12H |
InChI Key |
DFOJHXNUJZXBBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=NC3=CC=CC=C23)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1s,3As,3br,5as,11as,11bs,13as)-8-amino-1,11a,13a-trimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol](/img/structure/B14167537.png)
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14167540.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B14167541.png)



![N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B14167553.png)





![4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B14167591.png)
